![molecular formula C45H62N4O11 B604943 25-Desacetylrifapentine CAS No. 79039-56-8](/img/structure/B604943.png)
25-Desacetylrifapentine
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Overview
Description
25-Desacetylrifapentine is a small molecule that is currently under investigation in clinical trials . It is a derivative of Rifapentine, an antibiotic drug used in the treatment of tuberculosis . The drug is metabolized by hydrolysis and deacetylation to 25-O-desacetylrifapentine, which is microbiologically active .
Molecular Structure Analysis
The molecular structure of 25-Desacetylrifapentine is characterized by a chemical formula of C45H62N4O11 . Its average weight is 835.008 and its monoisotopic mass is 834.441508832 .Scientific Research Applications
Treatment of Tuberculosis
25-Desacetylrifapentine is a metabolite of rifapentine, which is a rifamycin antimycobacterial. It is used as part of a combination therapy for the treatment of pulmonary tuberculosis (TB) caused by Mycobacterium tuberculosis .
Comparative Study with Other Drugs
The in vitro activity of rifapentine and its metabolite, 25-Desacetylrifapentine, has been compared with that of rifampicin and rifabutin against Mycobacterium tuberculosis, Mycobacterium africanum, Mycobacterium bovis and M. bovis BCG .
3. Determination of Minimum Inhibitory Concentration (MIC) The MIC of 25-Desacetylrifapentine against susceptible strains of Mycobacterium tuberculosis, Mycobacterium africanum, and Mycobacterium bovis has been determined .
Pharmacokinetic Modeling
A physiologically based pharmacokinetic (PBPK) model was developed to predict time course, tissue-specific concentrations of rifapentine and its active metabolite, 25-Desacetylrifapentine, in humans after specified administration schedules for rifapentine .
Resistance Study
Clinical isolates of M. tuberculosis with a high degree of resistance to rifampicin were also highly resistant to rifabutin, rifapentine and 25-Desacetylrifapentine .
Bactericidal Effect
The bactericidal effect of rifapentine and 25-Desacetylrifapentine was determined in parallel at selected concentrations .
Safety and Hazards
Mechanism of Action
Target of Action
25-Desacetylrifapentine, like its parent compound Rifapentine, primarily targets the DNA-dependent RNA polymerase in susceptible strains of Mycobacterium tuberculosis . This enzyme is crucial for the transcription process in bacteria, converting DNA into messenger RNA (mRNA). By targeting this enzyme, 25-Desacetylrifapentine disrupts the bacterial transcription process, thereby inhibiting bacterial growth .
properties
IUPAC Name |
(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21E)-26-[(Z)-(4-cyclopentylpiperazin-1-yl)iminomethyl]-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H62N4O11/c1-23-12-11-13-24(2)44(57)47-35-30(22-46-49-19-17-48(18-20-49)29-14-9-10-15-29)40(54)32-33(41(35)55)39(53)28(6)42-34(32)43(56)45(7,60-42)59-21-16-31(58-8)25(3)37(51)27(5)38(52)26(4)36(23)50/h11-13,16,21-23,25-27,29,31,36-38,50-55H,9-10,14-15,17-20H2,1-8H3,(H,47,57)/b12-11+,21-16+,24-13+,46-22-/t23-,25+,26+,27-,31-,36-,37+,38+,45-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUNEQQTZOWCNO-KHAIKTEESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)O)C=NN5CCN(CC5)C6CCCC6)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C/C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)O)C)OC)C)C)O)O)/C=N\N5CCN(CC5)C6CCCC6)\C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H62N4O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
835.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
25-Desacetylrifapentine |
Q & A
Q1: How does food intake affect the pharmacokinetics of rifapentine and its metabolite, 25-desacetylrifapentine, in HIV-positive individuals?
A: The study ["Pharmacokinetics of Rifapentine in Subjects Seropositive for the Human Immunodeficiency Virus: a Phase I Study" []] investigated this very question. Researchers found that consuming rifapentine with a high-fat meal led to a 51% increase in rifapentine bioavailability compared to taking it on an empty stomach. This effect was also observed in a previous study involving healthy volunteers. While a high-fat meal does increase exposure to rifapentine, the infrequent dosing schedule used for tuberculosis treatment (typically once or twice weekly) makes significant accumulation unlikely [].
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